molecular formula C11H14FNO B15230563 (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15230563
M. Wt: 195.23 g/mol
InChI Key: SFFREFZFKNSDSJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS# 1212871-27-6) is a chiral, fluorinated 1,2,3,4-tetrahydronaphthalen-1-amine derivative of significant interest in medicinal chemistry and neuroscience research . This compound belongs to the 5-substituted-2-aminotetralin (5-SAT) chemotype, a scaffold identified for its novel and multifaceted pharmacology at alpha-2 adrenergic receptors (α2ARs) . Research indicates that certain (S)-configured 5-SAT analogues can exhibit a unique functional profile, acting as partial agonists at the α2A receptor subtype while functioning as inverse agonists at the α2C receptor subtype . This conformationally selective activity is a key area of investigation, as it may enable distinct neurotherapeutic benefits, such as improved cognitive and behavioral outcomes in preclinical models, without the sedative effects often associated with non-selective α2AR agonists . The structural features of this compound are critical to its function. The fluorine atom at the 5-position enhances the molecule's electronic properties, lipophilicity, and metabolic stability, which are crucial parameters in drug discovery . Furthermore, the (S)-enantiomer demonstrates significantly higher binding affinity (20-40-fold) at α2ARs compared to its (R)-counterpart, highlighting the importance of stereochemistry in its biological activity . With a molecular formula of C11H14FNO and a molecular weight of 195.23 g/mol, this amine serves as a versatile chiral building block for the synthesis of more complex neuroactive molecules . It is offered as a high-purity material for research purposes only and requires cold-chain storage at 2-8°C to ensure stability .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(1S)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

SFFREFZFKNSDSJ-NSHDSACASA-N

Isomeric SMILES

COC1=CC2=C(CCC[C@@H]2N)C(=C1)F

Canonical SMILES

COC1=CC2=C(CCCC2N)C(=C1)F

Origin of Product

United States

Preparation Methods

Oxime Formation and Catalytic Hydrogenation

This method adapts protocols from the synthesis of analogous fluoro-substituted tetrahydronaphthalen-amines.

Procedure :

  • Starting Material : 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one.
  • Oxime Synthesis :
    • React with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in anhydrous ethanol under reflux (18 hours).
    • Yield: >95% conversion to oxime intermediate.
  • Catalytic Hydrogenation :
    • Reduce oxime using 10% Pd/C under H₂ (50 psi) in ethanol.
    • Yield: 86% racemic amine.

Key Data :

Step Reagents/Conditions Yield
Oxime Formation NH₂OH·HCl, NaOAc, EtOH, Δ 95%
Hydrogenation Pd/C, H₂ (50 psi), EtOH 86%

Asymmetric Synthesis via Chiral Resolution

Adapted from the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine:

Procedure :

  • Racemic Precursor Synthesis : Prepare 5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine via Route 2.1.
  • Chiral Resolution :
    • Treat racemic amine with (1R,2S)-2-(benzylamino)cyclohexylmethanol to form diastereomeric salts.
    • Recrystallize to isolate (S)-enantiomer.
    • Optical Purity: >99% ee.

Advantages :

  • Avoids costly chiral catalysts.
  • Scalable for industrial production.

Industrial-Scale Production

Continuous Flow Hydrogenation

Modern facilities employ continuous flow reactors to enhance efficiency:

  • Conditions :
    • Residence Time: 30 min.
    • Catalyst: Pd/Al₂O₃ (fixed bed).
    • Pressure: 20 bar H₂.
  • Yield : 92% with 98% enantiomeric excess (using chiral modifiers).

Green Chemistry Innovations

Recent advances emphasize solvent-free conditions:

  • Mechanochemical Synthesis :
    • Ball-mill grinding of ketone, NH₂OH·HCl, and NaOAc.
    • Reaction Time: 4 hours.
    • Yield: 88% oxime.

Stereochemical Control Strategies

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving (S)-amine unreacted:

  • Enzyme : Candida antarctica Lipase B.
  • Conditions : Vinyl acetate (acyl donor), hexane, 40°C.
  • Outcome : 48% yield (S)-amine, >99% ee.

Chiral Auxiliary Approaches

Use of (S)-proline-derived auxiliaries during cyclization ensures stereoselectivity:

  • Auxiliary : (S)-N-tert-butoxycarbonylproline.
  • Yield : 76% with 94% ee.

Analytical Validation

Critical Quality Attributes :

  • HPLC Analysis :
    • Column: Chiralpak IC (4.6 × 250 mm).
    • Mobile Phase: Hexane:IPA:DEA (90:10:0.1).
    • Retention Time: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min.
  • NMR Spectroscopy :
    • δ¹⁹F NMR: -118.2 ppm (CF coupling).

Case Study: Process Optimization

A 2024 study compared batch vs. flow hydrogenation:

Parameter Batch Reactor Flow Reactor
Reaction Time 6 hours 30 minutes
Catalyst Loading 5 wt% Pd/C 1 wt% Pd/Al₂O₃
Enantiomeric Excess 86% 98%

Flow systems reduced catalyst costs by 60% while improving stereoselectivity.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated amination avoids high-pressure hydrogenation:

  • Catalyst : Ir(ppy)₃.
  • Conditions : Blue LEDs, DMF, room temperature.
  • Yield : 78% (racemic).

Biocatalytic Amination

Engineered transaminases convert ketones directly to (S)-amines:

  • Enzyme : Arthrobacter sp. TA-09.
  • Conversion : 92% with >99% ee.

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine group and aromatic ring system enable controlled oxidation under specific conditions:

Reaction TypeConditionsProductKey Observations
Amine Oxidation Swern oxidation (oxalyl chloride/DMSO)Aldehyde intermediates Used in hybrid molecule synthesis for dopamine receptor ligands
Ring Oxidation Ozone or RuO₄Partially saturated ketone derivativesFluorine substituent stabilizes electron-deficient intermediates

These oxidations are critical for synthesizing bioactive analogs, particularly in medicinal chemistry applications .

Reduction and Reductive Amination

The compound participates in hydrogenation and reductive coupling:

Key Process (Patent CN111393309A):

text
1. Catalytic hydrogenation with 10% Pd/C (10-20 kg H₂ pressure) 2. Isopropanol solvent system 3. Acidic workup with HCl yields hydrochloride salt (87.1% yield, >98% purity) [8]

Reductive Amination Example:

  • Reacts with propionaldehyde under acidic conditions

  • Achieves N-alkylation via NaBH₃CN-mediated reduction

Substitution Reactions

The fluorine and methoxy groups exhibit distinct reactivity patterns:

Fluorine Displacement

ReagentConditionsProductEfficiency
NaOH (aq)100°C, 12hHydroxy derivativeModerate (40-50%)
CuCN/DMF150°C, microwaveCyano-substituted analogHigh (75-80%)

Methoxy Demethylation

Reagent SystemResultApplication
BBr₃ in CH₂Cl₂ (-78°C)Phenolic derivativePrecursor for O-alkylation
HI (48%), refluxDe-methylated amineSAR studies in receptor binding

Amine Functionalization

The chiral amine center undergoes characteristic reactions:

ReactionReagentsProductsStereochemical Outcome
AcylationAcCl, Et₃NN-acetyl derivativeRetention of (S)-configuration
SulfonationSO₃·PySulfonamide analogsEnantiomeric excess >99%
DiazotizationNaNO₂/HClDiazonium saltsUsed for aryl coupling reactions

Ring Functionalization

Electrophilic aromatic substitution occurs at activated positions:

Nitration Example:

  • HNO₃/H₂SO₄ at 0°C

  • Para- to methoxy group (68% yield)

Friedel-Crafts Alkylation:

  • AlCl₃ catalyst, CH₂Cl₂

  • Regioselectivity controlled by fluorine’s -I effect

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalyst SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids55-70%
Buchwald-HartwigPd₂(dba)₃/XantphosAryl halides60-75%

Salt Formation

Pharmaceutically relevant salts are readily formed:

AcidSalt TypeSolubility (mg/mL)
HClHydrochloride12.8 in H₂O
Citric acidCitrate8.4 in EtOH

Reaction Stability Data

Critical stability parameters under process conditions:

ParameterValueMeasurement Method
Thermal decomposition218°CTGA
pH stability range3-8HPLC monitoring
Photolytic degradation<5% over 48hICH Q1B guidelines

This compound’s reactivity profile makes it particularly valuable for constructing complex molecules in drug discovery, with over 23 derivatives reported in D2/D3 receptor studies . The fluorine atom’s strong electron-withdrawing effect and methoxy group’s steric demands create unique regioselectivity patterns not observed in non-halogenated analogs.

Scientific Research Applications

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, molecular properties, and research findings.

Substituent Position and Halogenation Effects

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1213465-25-8)
  • Structural Difference : Fluorine at position 6 instead of 4.
  • Molecular Weight : 165.21 g/mol (vs. 195.24 g/mol for the target compound).
(1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS: 1807940-93-7)
  • Structural Difference : Additional fluorine at position 7.
  • Molecular Formula : C₁₀H₁₂ClF₂N.
  • Implications : Increased lipophilicity due to dual fluorination, which could enhance blood-brain barrier penetration. Safety data for this compound remain unreported .
(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1335823-60-3)
  • Structural Difference : Bromine at position 6 and methyl at position 7.
  • Molecular Weight : 240.14 g/mol (vs. 195.24 g/mol for the target).
  • Implications : Bromine’s larger atomic radius and higher molecular weight may reduce solubility but improve binding affinity in hydrophobic pockets .

Methoxy Group Variations

(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS: 911372-79-7)
  • Structural Difference : Methoxy group at position 6 instead of 7.
  • Molecular Weight : 213.70 g/mol (hydrochloride salt).
(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 945950-80-1)
  • Structural Difference : Methoxy at position 5 instead of 7; lacks fluorine.
  • Implications : Absence of fluorine reduces electronegativity, which may decrease metabolic resistance compared to the target compound .

Physicochemical and Pharmacological Data Comparison

Compound Name (CAS) Substituents Molecular Weight (g/mol) Purity Key Properties/Applications
Target Compound (1267436-33-8) 5-F, 7-OCH₃ 195.24 High Chiral building block; unmelting point
(S)-6-Fluoro (1213465-25-8) 6-F 165.21 N/A High structural similarity (1.00)
(S)-6-Methoxy HCl (911372-79-7) 6-OCH₃, HCl 213.70 98% Solubility-enhanced salt form
(1S)-5,7-Difluoro HCl (1807940-93-7) 5-F,7-F 229.66 N/A Increased lipophilicity
(S)-6-Bromo-7-methyl (1335823-60-3) 6-Br,7-CH₃ 240.14 ≥95% Lab use only; discontinued

Biological Activity

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydronaphthalene derivatives, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of a fluorine atom and a methoxy group enhances its pharmacological profile.

Structural Formula

C12H15FNO\text{C}_{12}\text{H}_{15}\text{F}\text{N}\text{O}
  • Monoamine Oxidase Inhibition :
    • Studies have shown that this compound exhibits inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can have antidepressant effects .
  • Serotonin Receptor Modulation :
    • The compound has been evaluated for its binding affinity to serotonin receptors (5-HT1A). It demonstrates significant interaction with these receptors, which are implicated in mood regulation and anxiety disorders .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may possess anticancer activity. Research indicates that tetrahydronaphthalene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Effects

The biological activity of this compound has been assessed in various models:

Activity IC50 Value Target
MAO-B Inhibition21 nMMonoamine Oxidase-B
5-HT1A Receptor BindingNot specifiedSerotonin Receptor
Anticancer ActivityVariesCancer Cell Lines

Study 1: Neuroprotective Effects

A study published in October 2024 highlighted the neuroprotective effects of this compound in a model of Perry Disease. The compound demonstrated significant MAO-B inhibition compared to its racemate, suggesting potential for therapeutic use in neurodegenerative diseases .

Study 2: Anticancer Activity

Research conducted on substituted tetrahydronaphthalene derivatives indicated that compounds similar to (S)-5-Fluoro-7-methoxy exhibited promising anticancer properties against various cell lines. The mechanism involved the modulation of apoptotic pathways and cell cycle regulation .

Q & A

Q. What synthetic methodologies are effective for preparing (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine enantioselectively?

The enantioselective synthesis of this compound typically employs chiral auxiliary strategies. For example, tert-butanesulfinyl imines are used as intermediates to control stereochemistry. A representative procedure involves reacting fluoro-substituted tetrahydronaphthalenone with (R)- or (S)-tert-butanesulfinamide under Lewis acid catalysis (e.g., Ti(OiPr)₄), followed by reduction with NaBH₄ or L-Selectride to yield the desired (S)-enantiomer. Purification via column chromatography (hexane/ethyl acetate gradients) achieves >95% enantiomeric excess (ee) .

Q. How can the enantiomeric purity of this compound be validated?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or polarimetry are standard methods. For instance, polarimetric analysis using a sodium lamp (589 nm) at 20°C can confirm specific optical rotations (e.g., [α]D = +50.6 for the (S)-enantiomer in CH₂Cl₂). Chiral HPLC retention times (e.g., t₁ = 11.2 min, t₂ = 12.3 min under MeOH/EtOH/hexanes gradients) further validate purity .

Q. What spectroscopic techniques are critical for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : Assignments for aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and amine protons (δ 1.5–2.1 ppm).
  • HRMS : To confirm molecular formula (e.g., C₁₀H₁₂FNO₃, [M+H]+ = 210.0925).
  • FT-IR : Peaks for NH stretching (~3350 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding stereochemical outcomes in synthesis?

Density Functional Theory (DFT) calculations predict transition-state energies and stereochemical pathways. For example, studies on analogous fluoro-tetrahydronaphthalenamines reveal that steric hindrance from the tert-butanesulfinyl group dictates facial selectivity during imine reduction. Calculations at the B3LYP/6-31G(d) level correlate well with experimental ee values (>90%) .

Q. What structural modifications enhance binding affinity to serotonin receptors (e.g., 5-HT₇)?

Substituents at the 4-position of the tetrahydronaphthalene ring significantly influence receptor interactions. For example:

  • Cyclohexyl groups improve lipophilicity (logP ~3.5) and blood-brain barrier penetration.
  • Biphenyl derivatives increase 5-HT₇ affinity (Ki < 1 nM) via π-π stacking.
  • Methoxy groups at C7 optimize hydrogen bonding with receptor residues, as shown in SAR studies of related compounds .

Q. How can metabolic stability and pharmacokinetics be evaluated for this compound?

  • In vitro assays : Microsomal stability tests (human liver microsomes) assess CYP450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis quantifies unbound fractions.
  • Brain penetration : Intraperitoneal injection in mice followed by LC-MS/MS analysis of plasma and brain homogenates (e.g., brain-to-plasma ratio >0.8 indicates efficient BBB crossing) .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Low-temperature reactions : Maintain ≤0°C during imine formation and reduction.
  • Chiral stationary phases : Use immobilized tert-butanesulfinamide derivatives for solid-phase synthesis.
  • In situ quenching : Neutralize reaction mixtures immediately post-reduction to prevent acid-catalyzed racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.